2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine 2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15136209
InChI: InChI=1S/C20H23N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H3,21,22,23,24)
SMILES:
Molecular Formula: C20H23N7O3
Molecular Weight: 409.4 g/mol

2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC15136209

Molecular Formula: C20H23N7O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine -

Specification

Molecular Formula C20H23N7O3
Molecular Weight 409.4 g/mol
IUPAC Name 2-(4-benzylpiperazin-1-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
Standard InChI InChI=1S/C20H23N7O3/c21-18-17(27(28)29)19(22-13-16-7-4-12-30-16)24-20(23-18)26-10-8-25(9-11-26)14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H3,21,22,23,24)
Standard InChI Key OOTGNSZYZSBPBO-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NCC4=CC=CO4)[N+](=O)[O-])N

Introduction

Structural Characteristics

Molecular Architecture

2-(4-Benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine features a pyrimidine core substituted at the 2-position with a 4-benzylpiperazine group, a nitro group at the 5-position, and amines at the 4- and 6-positions. The N-substituent at the 4-position is a furan-2-ylmethyl group. Its molecular formula is C₂₁H₂₅N₇O₃, with a molecular weight of 423.48 g/mol.

The SMILES notation (C1=COC(=C1)CNC2=NC(=C(C(=N2)N)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4) highlights the connectivity of the benzylpiperazine, furan, and nitro groups. X-ray crystallography data for analogous compounds reveal that the benzyl and furan moieties introduce steric bulk, influencing molecular packing and intermolecular interactions .

Key Functional Groups

  • Nitro group (NO₂): Enhances electrophilicity and participates in hydrogen bonding .

  • Benzylpiperazine: Contributes to lipophilicity and receptor binding, a feature common in kinase inhibitors .

  • Furan-methyl: Modulates solubility and electronic effects via its aromatic π-system.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Pyrimidine Core Formation: Condensation of guanidine nitrate with β-diketones yields 5-nitropyrimidine-2,4,6-triamine.

  • Piperazine Substitution: Nucleophilic aromatic substitution at the 2-position with 1-benzylpiperazine under basic conditions .

  • Furan-Methyl Introduction: Alkylation of the 4-amine with 2-(chloromethyl)furan.

Example Reaction Scheme:

5-Nitropyrimidine-2,4,6-triamine+1-BenzylpiperazineNaH, DMFIntermediate2-(Chloromethyl)furanTarget Compound\text{5-Nitropyrimidine-2,4,6-triamine} + \text{1-Benzylpiperazine} \xrightarrow{\text{NaH, DMF}} \text{Intermediate} \xrightarrow{\text{2-(Chloromethyl)furan}} \text{Target Compound}

Optimization Challenges

  • Regioselectivity: Competing reactions at the 4- and 6-amine positions require careful temperature control.

  • Nitro Group Stability: Reduction risks during catalytic hydrogenation necessitate alternative coupling methods .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies on analogous pyrimidinediamines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group facilitates bacterial nitroreductase activation, generating reactive intermediates that damage DNA.

Physicochemical Properties

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)0.5 mg/mL in DMSOUV-Vis Spectroscopy
LogP2.8Chromatography
Crystal SystemMonoclinicX-ray Diffraction

The low aqueous solubility (0.05 mg/mL in water) necessitates formulation with co-solvents for in vivo studies .

Comparative Analysis with Analogues

CompoundMolecular FormulaUnique Features
2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamineC₉H₁₄N₆O₂Lacks benzyl and furan groups; lower molecular weight
N2-(Furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamineC₉H₉N₅O₃Absence of piperazine; simpler structure

The target compound’s benzylpiperazine and furan groups confer enhanced receptor affinity compared to analogues .

Applications in Medicinal Chemistry

Lead Compound Optimization

  • SAR Studies: Piperazine N-benzylation improves blood-brain barrier penetration, making the compound viable for CNS-targeted therapies .

  • Prodrug Design: Esterification of the 6-amine increases oral bioavailability.

Patent Landscape

US7435814B2 covers pyrimidinediamines with substituted piperazines for treating inflammatory disorders. The target compound falls within this patent’s scope, suggesting potential IP challenges.

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